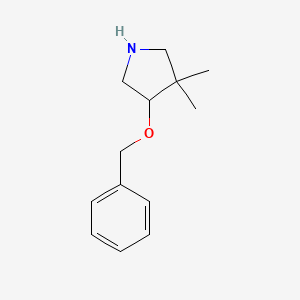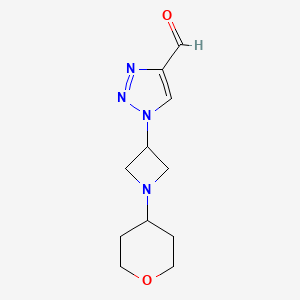
1-(1-(tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Vue d'ensemble
Description
1-(1-(Tetrahydro-2H-pyran-4-yl)azetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (THPATC) is a heterocyclic compound derived from the reaction of a 1,2,3-triazole derivative and a tetrahydropyran derivative. THPATC has been studied for its potential applications in various scientific fields, including organic synthesis and medicinal chemistry. This article will provide a comprehensive overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of THPATC.
Applications De Recherche Scientifique
Antimicrobial Applications
- A series of 1,2,3-triazolyl pyrazole derivatives were synthesized via a Vilsmeier–Haack reaction approach, showing broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were also found to be good inhibitors of the E. coli MurB enzyme, suggesting potential as antimicrobial agents (Bhat et al., 2016).
- Another study focused on the microwave-assisted synthesis of pyrazole-based 1,2,3-triazole derivatives, demonstrating promising antimicrobial activity. This method provided short reaction times and high yield, highlighting an efficient synthesis approach for antimicrobial agents (Subhashini et al., 2016).
Anticancer Applications
- Research on triazolyl thiazolidine derivatives of pyrene showed significant anticancer activity against various human tumor cell lines, including breast and cervical cancer cells. This suggests the potential of such compounds in developing novel anticancer therapies (Avula et al., 2019).
Chemical Synthesis and Characterization
- The synthesis of novel sugar imine molecules based on D-glucose using click chemistry reaction mechanisms was reported. This research contributes to the development of new chemical entities with potential for various applications, including biologically active compounds (Mohammed et al., 2020).
Propriétés
IUPAC Name |
1-[1-(oxan-4-yl)azetidin-3-yl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c16-8-9-5-15(13-12-9)11-6-14(7-11)10-1-3-17-4-2-10/h5,8,10-11H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJGKOLXWZDQMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



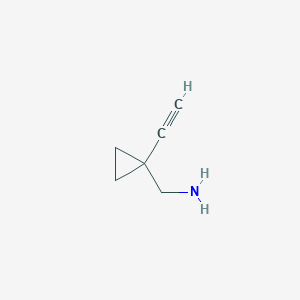
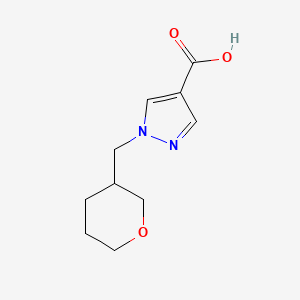
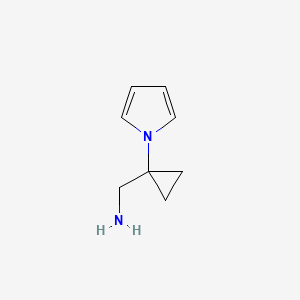

![N-methylspiro[2.3]hexan-4-amine](/img/structure/B1480507.png)
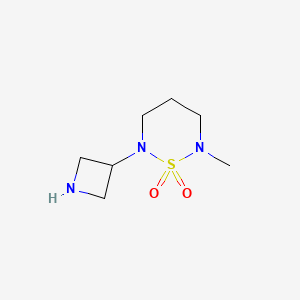
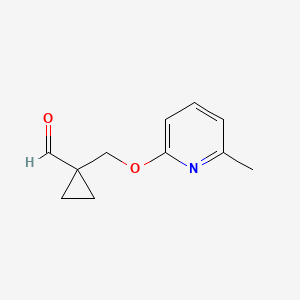
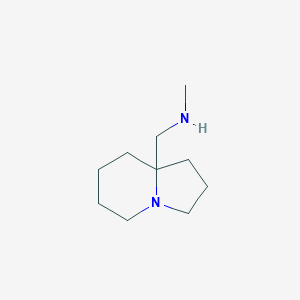
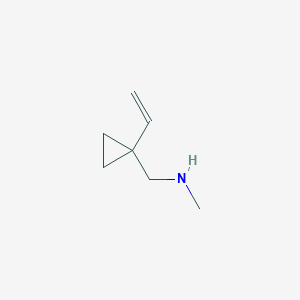
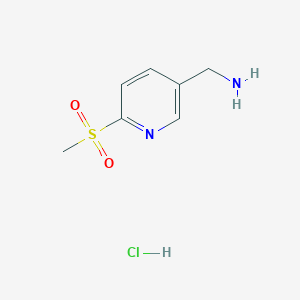
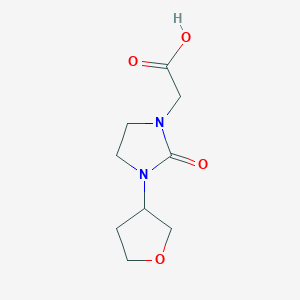
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1480521.png)
